Vincamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

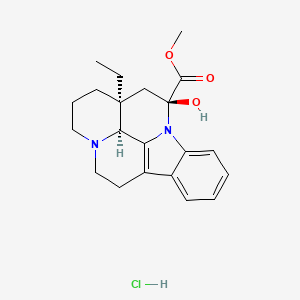

Vincamine hydrochloride is a useful research compound. Its molecular formula is C21H27ClN2O3 and its molecular weight is 390.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cerebrovascular Applications

Clinical Use in Cerebrovascular Disorders

Vincamine hydrochloride is primarily used in treating cerebrovascular insufficiency, where it acts as a cerebral vasodilator. A multicenter clinical study involving 828 patients demonstrated significant improvements in psychological symptoms associated with cerebrovascular conditions following vincamine treatment . The compound enhances cerebral blood flow and has been shown to improve cognitive functions in geriatric patients suffering from chronic brain failure .

Mechanism of Action

Vincamine exerts its effects by targeting various signaling pathways, including:

- Phosphodiesterase-1 inhibition : This enhances cyclic AMP levels, leading to vasodilation.

- Modulation of calcium channels : It influences voltage-dependent sodium and calcium channels, which are crucial for neuronal excitability and neurotransmitter release .

Metabolic Regulation

Effects on Glucose Homeostasis

Recent studies have highlighted vincamine's role as a G-protein-coupled receptor 40 (GPR40) agonist, which is significant in glucose metabolism. Research indicated that vincamine could protect pancreatic beta cells and enhance glucose-stimulated insulin secretion, showing promise for managing type 2 diabetes mellitus (T2DM) . In vivo experiments demonstrated that vincamine administration improved glucose homeostasis in diabetic mouse models, suggesting its potential as a therapeutic agent for metabolic disorders.

Antioxidant and Antitumor Properties

Antioxidant Activity

Vincamine is recognized for its powerful antioxidant properties, which contribute to its neuroprotective effects. It has been shown to mitigate oxidative stress in various models, including protecting human corneal epithelial cells from inflammation-induced damage .

Anticancer Potential

Emerging research suggests vincamine may possess anticancer properties. Studies have reported that vincamine exhibits cytotoxic effects on cancer cells by modulating key proteins involved in tumor growth, such as:

- Acetylcholinesterase (AChE)

- Mitogen-activated protein kinase (MAPK)

- Nuclear factor-κB (NF-κB)

These interactions indicate that vincamine could be developed as an adjunct therapy in cancer treatment . Additionally, the potential design of vincamine-based oncolytic agents is being explored to enhance its efficacy against tumors.

Data Tables

Case Studies

- Cerebrovascular Insufficiency:

- Type 2 Diabetes Mellitus:

- Cancer Treatment:

Propiedades

Número CAS |

10592-03-7 |

|---|---|

Fórmula molecular |

C21H27ClN2O3 |

Peso molecular |

390.9 g/mol |

Nombre IUPAC |

methyl (15S,17S,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate;hydrochloride |

InChI |

InChI=1S/C21H26N2O3.ClH/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2;/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3;1H/t18-,20+,21+;/m1./s1 |

Clave InChI |

YGKAKNJJNTVSKB-YAFGAGFVSA-N |

SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O.Cl |

SMILES isomérico |

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@](C2)(C(=O)OC)O.Cl |

SMILES canónico |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O.Cl |

Key on ui other cas no. |

10592-03-7 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.